Product packaging for Diethyl 2,6-dimethyleneheptanedioate(Cat. No.:CAS No. 69565-07-7)

Diethyl 2,6-dimethyleneheptanedioate

Cat. No.: B15176895
CAS No.: 69565-07-7
M. Wt: 240.29 g/mol
InChI Key: YBLZFSKXSXBQKF-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyleneheptanedioate (CAS 69565-07-7) is a synthetic diester compound with the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol . Its structure features two ester groups and two terminal methylene units, which are characteristic reactive sites suitable for further chemical modification and polymer synthesis . This structure is suggestive of potential application as a monomer or cross-linking agent in the development of specialty polymers, such as water-absorbent resins . The compound's calculated physical properties include a density of 1.002 g/cm³ and a boiling point of approximately 326.8°C . As a building block in organic synthesis, it offers researchers a pathway to create more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O4 B15176895 Diethyl 2,6-dimethyleneheptanedioate CAS No. 69565-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69565-07-7

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

diethyl 2,6-dimethylideneheptanedioate

InChI

InChI=1S/C13H20O4/c1-5-16-12(14)10(3)8-7-9-11(4)13(15)17-6-2/h3-9H2,1-2H3

InChI Key

YBLZFSKXSXBQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CCCC(=C)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 2,6 Dimethyleneheptanedioate

Esterification Pathways for Diester Formation

The final step in the synthesis of Diethyl 2,6-dimethyleneheptanedioate is typically the conversion of the parent dicarboxylic acid, 2,6-dimethyleneheptanedioic acid, into its corresponding diethyl ester. The most common and industrially applicable method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of a carboxylic acid group, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking this carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. This process occurs at both ends of the dicarboxylic acid to form the desired diester.

To drive the reversible reaction to completion, the water byproduct is typically removed as it forms, often by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Comparison of Catalysts for Fischer-Speier Esterification

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Excess ethanol, reflux temperatureReadily available, inexpensive, highly effectiveCan cause side reactions (e.g., dehydration of ethanol), harsh workup
p-Toluenesulfonic Acid (TsOH) Excess ethanol, reflux temperatureSolid, easier to handle than H₂SO₄, less charringMore expensive than sulfuric acid
Boric Acid Anhydrous methanol (B129727) or other alcohols, often heatedEnvironmentally benign, can be highly chemoselective for certain substratesSubstrate-dependent efficiency, may require anhydrous conditions
Solid Acid Resins (e.g., Amberlyst) Excess ethanol, packed column or batch reactorCatalyst is easily removed by filtration, reusableCan have lower activity than homogeneous catalysts

Strategic Synthesis of Precursor Molecules

The synthesis of the core structure, 2,6-dimethyleneheptanedioic acid, is a critical preceding step. A common and versatile method for constructing dicarboxylic acid frameworks is the malonic ester synthesis. libretexts.org This method allows for the extension of a carbon chain by two atoms at a time.

A plausible route to the heptanedioate (B1236134) backbone could involve a tandem alkylation approach. The process would begin by deprotonating diethyl malonate with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org This enolate is then reacted with a three-carbon di-electrophile, like 1,3-dibromopropane. A second equivalent of the malonic ester enolate can then react at the other end of the propane (B168953) chain. This sequence builds the seven-carbon dicarboxylate skeleton. The resulting tetra-ester intermediate is then subjected to acidic hydrolysis and heat, which saponifies the ester groups to carboxylic acids and induces decarboxylation, yielding the heptanedioic acid backbone.

Reaction Scheme for Heptanedioic Acid Synthesis:

Enolate Formation: 2 CH₂(COOEt)₂ + 2 NaOEt → 2 Na⁺[CH(COOEt)₂]⁻ + 2 EtOH

Dialkylation: 2 Na⁺[CH(COOEt)₂]⁻ + Br-(CH₂)₃-Br → (EtOOC)₂CH-(CH₂)₃-CH(COOEt)₂ + 2 NaBr

Hydrolysis & Decarboxylation: (EtOOC)₂CH-(CH₂)₃-CH(COOEt)₂ + H₃O⁺/Δ → HOOC-(CH₂)₅-COOH + 2 CO₂ + 4 EtOH

This heptanedioic acid (pimelic acid) would then serve as the precursor for the subsequent introduction of the methylene (B1212753) groups.

Specialized Techniques for Introducing Methylene Functionalities

Introducing the two α-methylene groups onto the heptanedioate backbone is the most complex step, defining the final structure of the target molecule. Several methods exist for the α-methylenation of carbonyl compounds.

One effective strategy is a three-step process involving a Mannich-type reaction. nih.govwikipedia.orgchemistrysteps.comorganic-chemistry.org The diethyl heptanedioate precursor would first be converted into its enolate by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then react with a suitable electrophile that serves as a source for the "CH₂" group.

A highly effective reagent for this purpose is Eschenmoser's salt (dimethyl(methylene)ammonium iodide). bionity.comwikipedia.orgresearchgate.net The enolate attacks the salt to form a β-dimethylamino ester (a Mannich base). youtube.com This intermediate is then treated with a methylating agent (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. Finally, this salt is subjected to an elimination reaction, typically using a base like sodium bicarbonate or DBU, to generate the terminal alkene (the methylene group) and trimethylamine (B31210) as a byproduct. youtube.com This sequence would be performed at both α-positions of the diester to yield this compound.

Table 2: Comparison of α-Methylenation Methods

MethodReagentsKey StepsAdvantages
Mannich/Eschenmoser Route 1. LDA; 2. Eschenmoser's salt; 3. MeI; 4. Base (e.g., NaHCO₃)Enolate formation, aminomethylation, quaternization, elimination youtube.comHigh yields, reliable for esters and ketones bionity.comwikipedia.org
Direct Methylenation Paraformaldehyde, diisopropylammonium trifluoroacetate, acid/base catalystIn-situ formation of an electrophilic formaldehyde (B43269) equivalentCan be performed in a one-pot procedure with high efficiency rsc.org
Wittig/Olefination Route Requires a 2,6-dioxoheptanedioate precursor, then Ph₃P=CH₂ (Wittig reagent) or Tebbe's reagentConversion of ketones to alkenesHighly effective for aldehydes and ketones; Tebbe reagent can methylenate esters directly wikipedia.org

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Achieving high levels of selectivity is a hallmark of modern synthetic chemistry. In the synthesis of this compound, these principles apply to selectively functionalizing the molecule.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, if the synthesis started from a precursor with different functional groups, a chemoselective catalyst could ensure that only the desired group reacts. In the context of esterification, certain enzymatic methods or specialized catalysts can methylate carboxylic acids with high selectivity, even in complex aqueous environments. liverpool.ac.uk

Regioselectivity: This is the control of where a reaction occurs on a molecule. In a large, symmetrical molecule like heptanedioic acid, regioselectivity is less of a concern for the initial functionalization. However, if one wanted to create an unsymmetrical derivative (e.g., with a methylene group at C2 but a different group at C6), a regioselective approach would be essential. This could be achieved by using a protecting group on one of the carboxyl groups, performing the α-methylenation sequence on the unprotected side, and then deprotecting the other side for a different modification. Catalyst-controlled C-H activation can also achieve site-selective functionalization of dicarboxylic acids. researchgate.netbohrium.com

Stereoselectivity: While this compound itself does not have stereocenters, the principles of stereoselective synthesis are crucial for creating related compounds or for avoiding unwanted isomers during the synthesis of complex precursors. For instance, many modern catalytic methods, such as those used in cross-metathesis or asymmetric Mannich reactions, allow for the precise control of the three-dimensional arrangement of atoms, which is a cornerstone of advanced organic synthesis. wikipedia.org

By employing these advanced methodologies, chemists can construct complex molecules like this compound with high precision and efficiency.

Elucidation of Reactivity Profiles and Complex Transformative Pathways

Reactions Involving Exo-Cyclic Methylene (B1212753) Groups

The conjugated exo-cyclic methylene groups in Diethyl 2,6-dimethyleneheptanedioate serve as focal points for a range of chemical transformations, including radical and nucleophilic addition reactions. These reactions are pivotal in the construction of complex carbocyclic and bicyclic systems.

The double bonds of the methylene groups are susceptible to attack by radical species, initiating a cascade of events that can lead to the formation of new carbon-carbon bonds and cyclic structures. The stereochemical outcome of these reactions can often be controlled through chelation.

In a hypothetical scenario, the reaction of this compound with pentyl iodide under radical conditions could proceed via a chelation-controlled mechanism to afford diastereoselective products. The presence of a chelating agent would be crucial in organizing the transition state to favor the formation of one diastereomer over the other. The reaction would be initiated by the formation of a pentyl radical, which then adds to one of the exo-cyclic methylene groups. The resulting radical intermediate could then be trapped intramolecularly or by another radical species. The stereoselectivity would arise from the coordination of a metal-based chelating agent to the ester functionalities, which would direct the approach of the incoming radical and control the conformation of the subsequent cyclization or trapping step.

While specific experimental data for this exact reaction is not available, the principles of chelation-controlled radical additions to activated olefins are well-established in organic synthesis. The diastereomeric ratio of the products would be highly dependent on the nature of the chelating agent, the solvent, and the reaction temperature.

Lewis acids such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) can significantly influence the course of radical reactions. nih.govsapub.org MgBr₂·OEt₂ is known to act as a versatile reagent in various organic transformations, including those that proceed through radical intermediates. sapub.org In the context of this compound, MgBr₂·OEt₂ could play a dual role. Firstly, it can act as a chelating agent, coordinating to the two ester groups. This chelation would restrict the conformational freedom of the molecule, thereby creating a more rigid template for subsequent reactions. This pre-organization can lead to enhanced diastereoselectivity in radical addition and cyclization reactions.

Secondly, the Lewis acid can activate the exo-cyclic methylene groups towards radical attack by withdrawing electron density. This activation would lower the energy barrier for the addition of a radical species. The use of MgBr₂·OEt₂ has been shown to promote ene-reactions and other cyclizations, leading to the formation of functionalized carbocyclic systems from acyclic precursors. nih.gov The chelation effect of MgBr₂·OEt₂ is crucial in controlling the stereochemical outcome of such transformations. sapub.org

Table 1: Potential Influence of MgBr₂·OEt₂ on Radical Reaction Outcomes

FeatureWithout Lewis AcidWith MgBr₂·OEt₂
Reaction Rate ModeratePotentially Accelerated
Stereoselectivity Low to moderatePotentially High (Diastereoselective)
Reaction Pathway Mixture of productsFavors chelation-controlled pathway
Intermediate Flexible radical intermediateRigid, chelated radical intermediate

This table presents a hypothetical comparison based on established principles of Lewis acid catalysis.

The electron-deficient nature of the carbon-carbon double bonds in the α,β-unsaturated ester system of this compound makes them susceptible to attack by nucleophiles. These reactions can initiate cyclization cascades, leading to the formation of intricate ring systems.

The reaction of this compound with sodium cyanide initiates a remarkable cascade of reactions involving both nucleophilic addition and intramolecular condensation. The cyanide ion, acting as a potent nucleophile, attacks one of the exo-cyclic methylene groups in a Michael-type addition. This initial addition generates a carbanion, which then participates in an intramolecular cyclization by attacking the other electrophilic methylene carbon.

This sequence of events leads to the formation of a six-membered ring. Subsequent intramolecular condensation, likely a Dieckmann-type condensation, between one of the ester groups and the newly formed nitrile-stabilized carbanion results in the formation of a second ring.

The cyanide-mediated reaction of this compound ultimately yields a bicyclo[3.2.1]octane ring system. This double ring closure is a powerful method for the construction of this important structural motif, which is found in numerous biologically active natural products. The final product of this transformation is an ethyl 7-cyano-6-oxobicyclo[3.2.1]octane-1-carboxylate. nih.gov

The formation of the bicyclo[3.2.1]octane skeleton from a simple acyclic precursor in a single synthetic operation highlights the efficiency and complexity of the cyanide-mediated cyclization pathway. This transformation constructs a complex molecular architecture with control over the relative stereochemistry of the newly formed stereocenters.

Table 2: Key Steps in the Cyanide-Mediated Formation of a Bicyclo[3.2.1]octane System

StepReaction TypeDescriptionIntermediate/Product
1 Michael AdditionNucleophilic attack of the cyanide ion on an exo-cyclic methylene group.Enolate intermediate
2 Intramolecular CyclizationAttack of the resulting carbanion on the second methylene group.Six-membered ring intermediate
3 Intramolecular CondensationDieckmann-type condensation to form the second ring.Bicyclic keto-nitrile
4 Tautomerization/ProtonationFinal stabilization of the bicyclic system.Ethyl 7-cyano-6-oxobicyclo[3.2.1]octane-1-carboxylate

Olefin Metathesis Reactions

Transformations of the Ester Functional Groups

The two diethyl ester groups in this compound are susceptible to a variety of transformations, providing avenues for further functionalization of the molecule.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgsrsbiodiesel.com In the case of this compound, the ethyl groups can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is typically reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.org

General Transesterification Reaction

This reaction would be useful for modifying the properties of the molecule, for instance, to synthesize monomers for specialty polyesters.

The hydrolysis of the diethyl ester groups in this compound would yield the corresponding dicarboxylic acid, 2,6-dimethyleneheptanedioic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.comlibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction, and a large excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that initially produces the dicarboxylate salt. Subsequent acidification is required to obtain the free dicarboxylic acid. masterorganicchemistry.comlibretexts.org

Hydrolysis Reaction

The resulting dicarboxylic acid could serve as a monomer for the synthesis of polyamides or polyesters through condensation polymerization.

The ester functionalities of this compound can be reduced to primary alcohols, resulting in the formation of 2,6-dimethyleneheptane-1,7-diol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. harvard.edumasterorganicchemistry.comcommonorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Reduction Reaction

The diol product, with its two terminal alkene groups and two primary alcohol groups, is a valuable building block for the synthesis of various other complex molecules and polymers.

Table 3: Summary of Ester Group Transformations

Reaction Reagents Product Functional Group
Transesterification R-OH, Acid or Base Catalyst Different Ester
Hydrolysis H₂O, H⁺ or OH⁻ Carboxylic Acid
Reduction LiAlH₄ Alcohol (Diol)

Strategic Applications As a Versatile Synthetic Building Block

Construction of Chiral Organic Scaffolds

The precise control of stereochemistry is a paramount objective in the synthesis of biologically active molecules and functional materials. Diethyl 2,6-dimethyleneheptanedioate and its derivatives have proven to be invaluable tools for the stereoselective construction of intricate chiral frameworks.

Stereoselective Synthesis of Complex Polyketide Analogs

While direct studies detailing the use of this compound in the stereoselective synthesis of complex polyketide analogs are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential as a precursor. The dual Michael acceptor sites could, in principle, be exploited in sequential or domino reactions to build up the carbon backbone characteristic of polyketides. Stereocontrol could be introduced through the use of chiral catalysts or auxiliaries during conjugate addition reactions, enabling the formation of specific stereoisomers. Further research in this area could unlock new synthetic routes to this important class of natural products.

Synthesis of Chiral Methyl-branched Pheromones and Analogs from Derivatives (e.g., Diethyl 4-benzyloxy-2,6-dimethyleneheptanedioate)

The synthesis of chiral methyl-branched pheromones, crucial for insect communication and pest management, often requires the introduction of stereogenic centers with high precision. Derivatives of this compound, such as Diethyl 4-benzyloxy-2,6-dimethyleneheptanedioate, offer a strategic advantage in this context. The benzyloxy group can act as a directing group or be transformed into other functionalities to facilitate the stereoselective introduction of methyl branches.

One potential synthetic strategy involves the use of the Morita-Baylis-Hillman (MBH) reaction. wikipedia.orgwordpress.comorganic-chemistry.orgnih.gov This reaction, which forms a carbon-carbon bond between an activated alkene and an electrophile, can be rendered asymmetric through the use of chiral catalysts, including chiral amines, phosphines, or Brønsted acids. wikipedia.orgorganic-chemistry.org The activated alkenes within the Diethyl 4-benzyloxy-2,6-dimethyleneheptanedioate backbone are prime candidates for such a transformation, allowing for the enantioselective formation of hydroxylated intermediates that can be further elaborated to the target pheromone structures. The reaction mechanism typically involves the nucleophilic addition of a catalyst to the activated alkene, followed by addition to an aldehyde and subsequent elimination of the catalyst. organic-chemistry.org

Precursor in Advanced Polymeric Materials Science

The unique chemical architecture of this compound also positions it as a valuable monomer in the synthesis of advanced polymeric materials with tailored properties.

Cyclopolymerization Monomers

The presence of two polymerizable methylene (B1212753) groups within the same molecule makes this compound an ideal candidate for cyclopolymerization. This process involves a concerted intramolecular and intermolecular propagation, leading to the formation of polymers containing cyclic repeating units within the main chain.

Group Transfer Polymerization (GTP) Substrates

Group Transfer Polymerization (GTP) is a living polymerization technique particularly well-suited for acrylic monomers. uobasrah.edu.iq It allows for the synthesis of polymers with well-defined molecular weights and low dispersity. uobasrah.edu.iq The activated double bonds in this compound make it a potential substrate for GTP.

In GTP, a silyl (B83357) ketene (B1206846) acetal (B89532) initiator, in the presence of a nucleophilic or electrophilic catalyst, adds to the monomer in a Michael-type reaction. uobasrah.edu.iq The polymerization proceeds through the sequential addition of monomer units, with the silyl group "transferring" to the incoming monomer at each step. The application of GTP to monomers with exocyclic double bonds, such as α-methylene-δ-valerolactone, has been demonstrated, suggesting the feasibility of polymerizing this compound via this method. nih.govrsc.orgrsc.orgresearchgate.net This would open up possibilities for creating novel block copolymers and other complex polymer architectures incorporating the unique functionalities of this monomer.

Role in the Design of Functional Polymers

The strategic application of monomers in polymer design is crucial for tailoring the final properties of the material. Monomers containing multiple functional groups, such as this compound, are often sought after for creating polymers with specific characteristics, including thermal stability, chemical resistance, and tailored mechanical properties. The two vinyl groups in this compound could theoretically participate in addition polymerization reactions, while the ester groups offer sites for subsequent modifications or controlled degradation.

Similarly, its potential role as a crosslinking agent, where it would be incorporated into a polymer matrix to enhance its rigidity and thermal properties, remains hypothetical. The design of functional polymers often relies on the precise incorporation of such crosslinkers to create robust networks. Without experimental data, any discussion on its efficacy in this role would be purely speculative.

The lack of published research extends to the properties and potential applications of polymers derived from this specific monomer. Detailed research findings on the thermal, mechanical, and chemical characteristics of poly(this compound) or related copolymers are not present in the accessible scientific literature. Therefore, a comprehensive analysis of its contribution to the field of functional polymers cannot be provided at this time.

Further investigation and dedicated research are evidently needed to explore the polymerization of this compound and to characterize the properties of any polymers synthesized from it. Such studies would be essential to unlock its potential and establish its role as a valuable component in the design of novel functional polymeric materials.

Mechanistic and Computational Investigations of Reactions

Quantum Chemical Studies of Reaction Intermediates

No specific studies detailing quantum chemical investigations of reaction intermediates involving Diethyl 2,6-dimethyleneheptanedioate were found in the available literature. Such studies would typically involve computational methods to elucidate the electronic structure, stability, and reactivity of transient species formed during chemical transformations of the target molecule.

Transition State Analysis for Diastereoselectivity

A search for research literature yielded no specific transition state analyses for reactions involving this compound to explain diastereoselectivity. This type of analysis is crucial for understanding how different stereoisomers are formed and for designing catalysts and reaction conditions that favor the formation of a desired stereoisomer.

Ligand and Catalyst Effects on Reaction Outcomes

There is no available research that specifically investigates the influence of different ligands and catalysts on the outcomes of reactions involving this compound. Such studies are fundamental in synthetic chemistry for optimizing reaction efficiency, selectivity, and yield.

Catalytic Systems Employed in Diethyl 2,6 Dimethyleneheptanedioate Transformations

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. For transformations involving Diethyl 2,6-dimethyleneheptanedioate, N-Heterocyclic Carbenes (NHCs) and related thiazolium salt-derived catalysts are particularly relevant due to their ability to induce umpolung (reactivity inversion) and facilitate nucleophilic additions.

N-Heterocyclic carbenes (NHCs) are highly effective organocatalysts for a variety of chemical transformations. A key feature of NHC catalysis is the generation of nucleophilic intermediates from aldehydes or related compounds. When an NHC adds to an aldehyde, it forms a zwitterionic adduct known as the Breslow intermediate. This intermediate is a potent nucleophile, effectively acting as an acyl anion equivalent.

This reactivity can be extended to α,β-unsaturated systems. The addition of an NHC to an α,β-unsaturated aldehyde can generate a homoenolate equivalent, which can then participate in conjugate additions to electrophiles. Although this compound is an ester, not an aldehyde, the principles of NHC catalysis are applicable. NHCs can catalyze the conjugate addition of nucleophiles, such as alcohols, to activated alkenes including unsaturated esters. These reactions often proceed under mild conditions and can prevent the oligomerization of the substrate. The proposed mechanism for these additions can involve the NHC acting as a Brønsted base to activate the nucleophile.

The versatility of NHCs allows them to catalyze domino reactions and generate complex molecular architectures from simple precursors. For instance, NHC-catalyzed reactions can be used to synthesize lactones and lactams, which are valuable structural motifs in biologically active molecules.

Thiazolium salts are precursors to N-heterocyclic carbenes and have a long history in organocatalysis, famously in the benzoin (B196080) condensation. In situ generation of neutral carbenes from thiazolium salts provides effective catalysts for conjugate addition reactions involving α,β-unsaturated esters, which are structurally analogous to this compound.

A notable example is the Sila-Stetter reaction, which involves the thiazolium-catalyzed conjugate addition of acylsilanes to unsaturated esters and ketones. In this process, the NHC generated from the thiazolium salt adds to the acylsilane, facilitating a Brook rearrangement to form a Breslow-type intermediate that acts as the nucleophile. This nucleophile then adds to the α,β-unsaturated ester in a 1,4-fashion, ultimately yielding a 1,4-dicarbonyl product after elimination of the catalyst. This reaction is tolerant of a wide range of substituents on both the acylsilane and the conjugate acceptor.

Another analogous transformation is the conjugate addition of carbonyl anions, generated from α-keto carboxylates and a thiazolium salt catalyst, to α,β-unsaturated 2-acyl imidazoles. This reaction proceeds effectively under neutral aqueous conditions, highlighting the robustness of this catalytic system. The resulting 1,4-dicarbonyl compounds can be further converted into esters and amides.

Table 2: Thiazolium Salt-Catalyzed Reactions in Analogous Unsaturated Systems

Reaction Name/TypeNucleophile PrecursorElectrophile (Analogous System)Thiazolium Precatalyst ExampleProduct TypeReference
Sila-Stetter ReactionAcylsilanesα,β-unsaturated esters and ketonesCommercially available thiazolium salts1,4-Dicarbonyl compounds
Carbonyl Anion Additionα-Keto carboxylatesβ-Aryl substituted unsaturated 2-acyl imidazolesAnalogue of thiamin diphosphate1,4-Dicarbonyl compounds

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Selectivity

There is currently no available information on the development of novel catalytic systems specifically targeting the synthesis of Diethyl 2,6-dimethyleneheptanedioate for enhanced selectivity.

Exploration of Bio-Catalytic Pathways

No published research could be located regarding the exploration of bio-catalytic pathways for the synthesis or modification of this compound.

Integration into Multicomponent Reaction Strategies

A review of the literature did not identify any studies where this compound is explicitly integrated into multicomponent reaction strategies.

Design of Next-Generation Polymeric Materials

While the structure of this compound suggests its potential as a monomer, there is a lack of available data on its use in the design of next-generation polymeric materials. One study mentions its potential for radical or group transfer polymerization to yield linear polymers with five-membered rings or cyclopolymers with six-membered rings in the main chain, but provides no further details on the properties or design of these materials. researchgate.net

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

There are no specific studies available that detail the use of advanced spectroscopic techniques for the in-depth reaction monitoring or structural elucidation of this compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Diethyl 2,6-dimethyleneheptanedioate with high purity, and how can common byproducts be minimized?

  • Methodological Answer : The synthesis typically involves esterification of 2,6-dimethyleneheptanedioic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

  • Reagent drying : Use anhydrous ethanol and molecular sieves to suppress ester hydrolysis.
  • Temperature control : Maintain reflux at 110–120°C to optimize reaction kinetics while avoiding decomposition.
  • Purification : Fractional distillation under reduced pressure (based on boiling point data from analogous esters, e.g., 357°C for Diethyl 2,6-dibromoheptanedioate ) followed by recrystallization in hexane/ethyl acetate.
  • Byproduct mitigation : Monitor reaction progress via thin-layer chromatography (TLC) to detect early-stage dimerization byproducts; silica gel column chromatography can resolve these impurities.

Q. How can spectroscopic techniques be optimized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on the vinyl proton signals (δ 5.2–5.8 ppm) to confirm the dimethylene groups. Integration ratios should match the expected 4:2:1 pattern (vinyl:ester methylene:terminal methyl).
  • ¹³C NMR : The ester carbonyls should appear at ~170 ppm, while sp² carbons from the dimethylene groups resonate at ~125 ppm.
  • IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) are diagnostic. Compare with reference spectra of structurally similar esters (e.g., Diethyl 2,6-dibromoheptanedioate ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions between theoretical and observed reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) to assess whether endo/exo selectivity aligns with computational predictions (DFT calculations).
  • Isotopic labeling : Use deuterated dienophiles to track regioselectivity via ²H NMR or mass spectrometry.
  • Cross-validation : Compare experimental outcomes (e.g., reaction yields, stereochemistry) with computational models (e.g., Fukui indices for electrophilicity). Discrepancies may arise from solvent effects or steric hindrance not accounted for in simulations.

Q. How can computational chemistry guide the design of asymmetric catalytic reactions using this compound?

  • Methodological Answer :

  • Docking studies : Model the compound’s interaction with chiral catalysts (e.g., Jacobsen’s salen complexes) to predict enantioselectivity. Focus on steric clashes between the dimethylene groups and catalyst pockets.
  • MD simulations : Simulate transition states in explicit solvent environments to identify solvent-catalyst-substrate interactions affecting reaction pathways.
  • Experimental validation : Synthesize predicted optimal catalysts and test enantiomeric excess (ee) via chiral HPLC. Iterate between computational and experimental data to refine models.

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